1-(furan-2-carbonyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine
Description
Properties
IUPAC Name |
furan-2-yl-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c18-14(13-3-1-10-19-13)16-8-4-12(5-9-16)11-17-7-2-6-15-17/h1-3,6-7,10,12H,4-5,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNLWOKAOEFMBCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=CC=N2)C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(furan-2-carbonyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furan-2-carbonyl chloride: This can be achieved by reacting furan-2-carboxylic acid with thionyl chloride.
Nucleophilic substitution: The furan-2-carbonyl chloride is then reacted with 4-[(1H-pyrazol-1-yl)methyl]piperidine in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(furan-2-carbonyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated pyrazole derivatives.
Scientific Research Applications
1-(furan-2-carbonyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(furan-2-carbonyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and pyrazole rings can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous derivatives, highlighting substituent effects and pharmacological relevance:
Structural and Functional Analysis
- Furan vs. Benzofuran: Replacing the furan in the target compound with a 7-methoxybenzofuran () introduces methoxy and fused benzene rings. This increases molecular weight (339.39 vs. 257.28) and lipophilicity (logP ~2.5 vs.
- Halogenation Effects : The halogenated derivative in (Cl, F) exhibits antimicrobial activity, attributed to the electron-withdrawing effects of halogens, which stabilize charge-transfer interactions with microbial enzymes. The target compound lacks halogens, suggesting lower inherent activity but possibly fewer off-target effects .
- Sulfonyl and Boronate Groups : Compounds with sulfonyl () or boronate esters () show enhanced solubility and metabolic stability compared to the furan-carbonyl group, which may undergo oxidative degradation in vivo.
Pharmacokinetic and Physicochemical Properties
- LogP : The target compound’s logP (~1.8) is lower than its methoxybenzofuran analog (~2.5), indicating reduced membrane permeability but better solubility.
- Hydrogen Bonding: The pyrazole-methyl group in the target compound provides hydrogen-bond donors/acceptors (N–H, C–H), similar to the pyrazole derivatives in and . This feature is critical for binding to targets like kinases or GPCRs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
